molecular formula C7H4Cl2N4S B13690547 1-(2,6-Dichlorophenyl)-1H-tetrazole-5-thiol

1-(2,6-Dichlorophenyl)-1H-tetrazole-5-thiol

Cat. No.: B13690547
M. Wt: 247.10 g/mol
InChI Key: ZTSBMAJYGLICDN-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains both a tetrazole ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2,6-dichlorobenzonitrile with sodium azide, followed by the addition of hydrogen sulfide. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dichlorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the tetrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichlorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both a tetrazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C7H4Cl2N4S

Molecular Weight

247.10 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H4Cl2N4S/c8-4-2-1-3-5(9)6(4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14)

InChI Key

ZTSBMAJYGLICDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=S)N=NN2)Cl

Origin of Product

United States

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